molecular formula C10H10BrF B1323612 2-Bromo-4-(3-fluorophenyl)-1-butene CAS No. 731773-06-1

2-Bromo-4-(3-fluorophenyl)-1-butene

Cat. No.: B1323612
CAS No.: 731773-06-1
M. Wt: 229.09 g/mol
InChI Key: FOHKDCDOASEWLM-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Butene and Halogenated Arene Chemistry

2-Bromo-4-(3-fluorophenyl)-1-butene is a derivative of 1-butene, a simple four-carbon alkene. The introduction of a bromine atom at the 2-position and a 3-fluorophenyl group at the 4-position dramatically alters the reactivity profile of the parent hydrocarbon. The vinyl bromide moiety is a key functional group in cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which are fundamental tools for the formation of carbon-carbon bonds.

The presence of the 3-fluorophenyl group places the compound within the broad class of halogenated arenes. The carbon-fluorine bond is the strongest single bond to carbon, and the introduction of fluorine into an aromatic ring can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability. This makes fluorinated arenes particularly important in medicinal chemistry and materials science.

Significance of 1-Butene Derivatives in Contemporary Organic Synthesis

1-Butene and its derivatives are important C4 building blocks in the chemical industry, primarily used in the production of polymers and other commodity chemicals. In the context of fine chemical synthesis, functionalized 1-butenes are versatile intermediates. For instance, the double bond can undergo a variety of addition reactions, and adjacent functional groups can direct the stereochemical outcome of these transformations.

The synthesis of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization highlights the utility of butene backbones in creating polymers with tailored properties. Furthermore, methods for the synthesis of 2-substituted 1,3-butadienes often proceed through bromo-butene intermediates, underscoring the synthetic importance of compounds like this compound.

Role of Fluorinated Phenyl Moieties in Modulating Molecular Reactivity and Architecture

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and materials science. The high electronegativity of fluorine can alter the acidity of nearby protons and influence the reactivity of other functional groups through inductive effects. In the case of this compound, the 3-fluorophenyl group can modulate the reactivity of the butene double bond and the vinyl bromide.

From a conformational perspective, the fluorine atom is relatively small and can often replace a hydrogen atom without significant steric perturbation. However, its electronic properties can lead to distinct conformational preferences, which can be crucial for biological activity. The fluorinated phenyl moiety can also participate in non-covalent interactions, such as dipole-dipole and multipolar interactions, which can influence crystal packing and ligand-receptor binding. The increasing number of FDA-approved drugs containing fluorine is a testament to the profound impact of this element in medicinal chemistry. researchgate.net

Overview of Current Research Landscape and Emerging Academic Interest in the Compound

While specific research on this compound is not extensively documented in publicly available literature, the academic interest in its constituent parts is significant. There is a growing body of research focused on the development of new synthetic methodologies for the preparation of functionalized alkenes and the late-stage halogenation of complex molecules. mdpi.comlibretexts.org The development of novel catalysts and reaction conditions for cross-coupling reactions continues to be a major theme in organic chemistry, and vinyl bromides are key substrates in this area.

Furthermore, the synthesis and application of fluorinated building blocks is a burgeoning field. youtube.com The unique properties conferred by fluorine make these compounds highly sought after for the development of new pharmaceuticals, agrochemicals, and advanced materials. Current time information in Bangalore, IN. The bifunctional nature of this compound, combining a versatile cross-coupling handle with a desirable fluorinated aromatic motif, places it at the intersection of these active research areas. It is therefore anticipated that academic and industrial interest in this and structurally related compounds will continue to grow as the demand for sophisticated molecular building blocks increases.

Detailed Research Findings

Due to the limited direct research on this compound, this section presents representative data and findings for closely related compounds to illustrate the expected chemical properties and reactivity.

Synthesis of Related 4-Aryl-2-bromo-1-butenes

A plausible synthetic route to this compound could involve a cross-coupling reaction. For instance, a Suzuki coupling between a suitable organoboron reagent derived from 3-fluoro-bromobenzene and a butene derivative with a leaving group at the 4-position and a bromine at the 2-position could be envisioned. Alternatively, a Grignard reaction between 3-fluorophenylmagnesium bromide and a suitable electrophile like 2,4-dibromobut-1-ene could be a viable approach.

A study on the synthesis of 2-substituted 1,3-butadienes describes the reaction of Grignard reagents with 1,4-dibromo-2-butene (B147587) to form 3-alkyl-4-bromo-1-butenes. While this provides a 4-bromo-1-butene (B139220) scaffold, further manipulation would be necessary to introduce the aryl group at the 4-position and move the bromine to the 2-position.

Spectroscopic Data of Analogous Compounds

The following tables provide expected spectroscopic data for this compound based on the analysis of similar compounds.

Table 1: Predicted ¹H-NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
=CHa~5.6d~2.0
=CHb~5.4d~2.0
-CH₂-~2.8t~7.5
Ar-CH₂-~2.9t~7.5
Ar-H6.9 - 7.3m

Data is estimated based on typical values for vinyl bromides and 3-substituted phenyl groups.

Table 2: Predicted ¹³C-NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
C=CH₂~118
Br-C=~135
-CH₂-~35
Ar-CH₂-~38
Ar-C (C-F)~163 (d, ¹JCF ≈ 245 Hz)
Ar-C113-130
Ar-C (ipso)~143

Data is estimated based on known shifts for similar structures and typical C-F coupling constants.

Table 3: Predicted IR Spectral Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
=C-H stretch3080-3010Medium
C-H stretch (aliphatic)2960-2850Medium-Strong
C=C stretch1640-1620Medium-Weak
C-F stretch1270-1100Strong
C-Br stretch680-515Medium-Strong

Data is estimated based on characteristic infrared absorption frequencies for the respective functional groups. researchgate.netnih.govnih.govlibretexts.orgorgchemboulder.comdocbrown.infospectroscopyonline.comscispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromobut-3-enyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10BrF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHKDCDOASEWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641171
Record name 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene
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Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-06-1
Record name 1-(3-Bromo-3-buten-1-yl)-3-fluorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene
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Chemical Reactivity Profile and Transformation Pathways of 2 Bromo 4 3 Fluorophenyl 1 Butene

Reactivity of the Vinylic Bromine Substituent

The bromine atom attached to the sp2-hybridized carbon of the double bond, known as a vinylic bromine, exhibits a unique reactivity profile that distinguishes it from its alkyl halide counterparts. This reactivity is central to its utility in synthetic organic chemistry.

Nucleophilic Substitution Reactions (SN1' and SN2' Mechanisms)

While classical SN1 and SN2 reactions are uncommon for vinylic halides due to the high energy of the vinylic carbocation and the strength of the C-Br bond, allylic systems such as 2-Bromo-4-(3-fluorophenyl)-1-butene can undergo nucleophilic substitution through allylic substitution mechanisms, namely SN1' and SN2'.

In an SN1' reaction , the departure of the bromide leaving group is assisted by the adjacent π-system, leading to the formation of a resonance-stabilized allylic carbocation. This delocalized cation can then be attacked by a nucleophile at either the α-carbon (where the bromine was originally attached) or the γ-carbon.

Conversely, the SN2' mechanism involves a concerted process where the nucleophile attacks the γ-carbon of the double bond, inducing a rearrangement of the double bond and the simultaneous expulsion of the bromide ion from the α-carbon. The choice between these pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the allylic system.

Table 1: Potential Nucleophilic Allylic Substitution Reactions

Reaction TypeNucleophilePotential Product(s)
SN1' H₂O4-(3-fluorophenyl)-1-buten-2-ol and 2-(3-fluorophenyl)ethyl)oxirane
SN2' CH₃O⁻1-methoxy-4-(3-fluorophenyl)-2-butene

This table represents hypothetical products based on established reactivity patterns of similar allylic bromides.

Elimination Reactions to Terminal or Internal Alkyne Derivatives

The vinylic bromine of this compound can participate in elimination reactions under strong basic conditions to yield alkyne derivatives. This transformation, a dehydrobromination, typically follows an E2 mechanism where a strong base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a triple bond.

The regioselectivity of this elimination is crucial. Depending on the reaction conditions and the base used, either a terminal alkyne, 4-(3-fluorophenyl)-1-butyne, or an internal alkyne, 4-(3-fluorophenyl)-2-butyne, could potentially be formed. The formation of the terminal alkyne would require the removal of the vinylic proton at C1, while the internal alkyne would result from the removal of a proton from the allylic C3 position. The use of very strong bases like sodium amide (NaNH₂) is common for such transformations.

Palladium-Catalyzed Cross-Coupling Chemistry

The vinylic C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents at the C2 position of the butene chain.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would enable the synthesis of various 2-aryl or 2-vinyl substituted 4-(3-fluorophenyl)-1-butenes.

Sonogashira Coupling: Coupling with a terminal alkyne under palladium-copper catalysis would yield a conjugated enyne structure. This reaction is highly valuable for the construction of complex molecular frameworks.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base could lead to the formation of a diene system.

Buchwald-Hartwig Amination: This would allow for the formation of a C-N bond by coupling the vinylic bromide with an amine.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst System (Typical)Potential Product Class
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)2-Aryl-4-(3-fluorophenyl)-1-butenes
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI, Amine BaseConjugated enynes
Heck AlkenePd(OAc)₂, Ligand, BaseDienes
Buchwald-Hartwig AminePd catalyst, Ligand, Strong Base2-Amino-4-(3-fluorophenyl)-1-butenes

This table illustrates potential applications of well-established cross-coupling methodologies to the title compound.

Reactivity of the 1-Butene Double Bond

The terminal double bond in this compound is susceptible to addition reactions, where the π-bond is broken and new single bonds are formed.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Halogenation)

The electron-rich π-bond of the alkene can be attacked by electrophiles. In the case of an unsymmetrical alkene like this compound, the regioselectivity of the addition is governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the halide attaches to the carbon that is more substituted.

Hydrohalogenation: The addition of a hydrogen halide, such as HBr or HCl, would proceed via a carbocation intermediate. The initial protonation of the double bond would lead to the formation of the more stable secondary carbocation at the C2 position. Subsequent attack by the halide ion would yield the corresponding dihaloalkane. It is important to note that the presence of the electron-withdrawing bromine atom at C2 could influence the stability of the carbocation and potentially affect the regioselectivity.

Halogenation: The addition of halogens like Br₂ or Cl₂ would proceed through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in an anti-addition product.

Table 3: Predicted Products of Electrophilic Addition

ReagentPredicted Major ProductRegioselectivity
HBr 2,2-Dibromo-4-(3-fluorophenyl)butaneMarkovnikov
Cl₂ 1,2-Dichloro-2-bromo-4-(3-fluorophenyl)butaneAnti-addition

Predictions are based on established principles of electrophilic addition to alkenes.

Radical Addition Reactions

In the presence of radical initiators, such as peroxides, the addition of HBr to the double bond can proceed via a radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon (C1) of the double bond.

The mechanism involves the formation of a bromine radical which adds to the double bond to generate the more stable secondary carbon radical at C2. This radical then abstracts a hydrogen atom from HBr to yield the final product and propagate the radical chain. This anti-Markovnikov addition is a synthetically useful transformation that complements the regioselectivity of electrophilic addition.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The dienyl system of this compound is a potential candidate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The presence of the bromine atom at the 2-position of the diene can influence the reactivity and regioselectivity of the cycloaddition.

Research has shown that 2-bromo-1,3-butadienes can serve as effective substrates in tandem Diels-Alder and transition metal cross-coupling reaction sequences. nih.govresearchgate.net The intermolecular cycloaddition of 2-bromo-1,3-dienes with activated dienophiles, often catalyzed by a Lewis acid, typically proceeds in high yields and with good to excellent endo diastereoselectivity. nih.govresearchgate.net The resulting vinyl bromide cycloadducts are then amenable to subsequent cross-coupling reactions. nih.govresearchgate.net This strategy highlights the utility of the bromine substituent as both a directing group in the cycloaddition and as a handle for further functionalization. nih.gov

The electronic nature of the dienophile and the specific reaction conditions, including the choice of Lewis acid catalyst, can significantly impact the efficiency and stereochemical outcome of the Diels-Alder reaction. researchgate.net For the specific case of this compound, the electron-withdrawing nature of the 3-fluorophenyl group could potentially influence the diene's reactivity.

Olefin Metathesis Transformations

Olefin metathesis is a powerful synthetic methodology that involves the redistribution of alkene bonds. For a molecule like this compound, which contains a terminal double bond, cross-metathesis (CM) is a relevant transformation. researchgate.netacs.orgorganic-chemistry.org This reaction would involve the coupling of the butene moiety with another olefin, catalyzed by a transition metal complex, typically based on ruthenium or molybdenum.

The success of cross-metathesis reactions involving allylic halides can be sensitive to the choice of catalyst and the nature of the coupling partner. researchgate.netfrontiersin.orgnih.gov Some ruthenium-based catalysts have shown poor performance in the CM of allyl halides with olefins containing certain functional groups like N,N-dimethylamides. researchgate.netfrontiersin.orgnih.gov However, other catalysts, such as the Hoveyda-Grubbs second-generation and Stewart-Grubbs catalysts, have demonstrated moderate to good yields in the CM of methallyl halides. frontiersin.org

The presence of the bromine atom allylic to the double bond in this compound is a critical factor. While olefin metathesis is a versatile tool, the compatibility of allylic halides in these reactions can be challenging and often requires careful optimization of the catalyst system and reaction conditions. researchgate.net

Reactivity of the 3-Fluorophenyl Moiety

Electrophilic Aromatic Substitution on Deactivated Aromatic Rings

The fluorine atom on the phenyl ring of this compound influences its reactivity towards electrophilic aromatic substitution (EAS). Halogens are generally considered deactivating substituents due to their inductive electron-withdrawing effect (-I effect), which reduces the electron density of the aromatic ring, making it less nucleophilic. acs.orgstackexchange.comcsbsju.edu However, they are also ortho, para-directing due to the resonance donation of a lone pair of electrons (+M or +R effect). stackexchange.comcsbsju.eduvaia.com

A notable anomaly exists in the reactivity of halobenzenes, where fluorobenzene (B45895) is often more reactive than chloro-, bromo-, and iodobenzene (B50100) in certain EAS reactions, a trend that contradicts expectations based solely on electronegativity. acs.orgacs.org This is attributed to the effective overlap between the 2p orbital of fluorine and the 2p orbital of carbon, leading to a significant resonance effect that partially counteracts the strong inductive withdrawal. stackexchange.comvaia.com For this compound, the fluorine atom deactivates the ring but will direct incoming electrophiles to the ortho and para positions relative to itself. However, direct electrophilic fluorination of aromatic rings is often not performed with molecular fluorine due to its high reactivity and lack of selectivity. quora.comresearchgate.net

Position Relative to FluorineInfluence of Fluorine on EAS
orthoDeactivated, but a potential site for substitution.
metaStrongly deactivated.
paraDeactivated, but a potential site for substitution.

Nucleophilic Aromatic Substitution Mechanisms (SNAr)

The 3-fluorophenyl group in this compound can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway that is particularly relevant for aryl halides. masterorganicchemistry.comwikipedia.orgchemistrysteps.comcsbsju.edu The SNAr mechanism typically proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com

A key feature of SNAr reactions is that the rate is enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comcore.ac.uk The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack. masterorganicchemistry.comcore.ac.uk Counterintuitively, fluoride (B91410) is an excellent leaving group in SNAr reactions, with the reactivity order being F > Cl ≈ Br > I. wikipedia.orgchemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine facilitates the initial attack by making the ipso-carbon more electrophilic. stackexchange.com Recent studies have also explored concerted SNAr reactions, which proceed through a single transition state and can be catalyzed by organic superbases, expanding the scope to include electron-rich substrates. acs.orgacs.org

FactorInfluence on SNAr Reactivity
Fluorine's Electronegativity Activates the ring towards nucleophilic attack by stabilizing the Meisenheimer intermediate.
Leaving Group Ability Fluoride is an excellent leaving group in SNAr, better than other halogens. wikipedia.orgchemistrysteps.com
Reaction Mechanism Typically a two-step addition-elimination process, though concerted mechanisms are also possible. acs.orgacs.org

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this process, a directing group on the aromatic ring coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to the adjacent ortho position. uwindsor.ca Fluorine is recognized as a potent directing group for metalation. researchgate.netepfl.ch

For the 3-fluorophenyl moiety of this compound, the fluorine atom can direct lithiation to the C2 and C6 positions. researchgate.net The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. The choice of base and reaction conditions, such as solvent and temperature, can be crucial for the success and selectivity of the lithiation. psu.edu For instance, lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often effective bases for this transformation. uwindsor.caresearchgate.net Studies on related fluorinated aromatic compounds have shown that deprotonation occurs preferentially ortho to the fluorine atom. epfl.charkat-usa.org

Transition Metal-Catalyzed C-F Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. researchgate.netrsc.org However, transition metal catalysis has emerged as a powerful tool to achieve the functionalization of C-F bonds in fluoroarenes. mdpi.comrsc.orgyork.ac.uk This approach allows for the conversion of readily available fluorinated aromatics into more complex molecules. mdpi.com

Various transition metals, including nickel, palladium, rhodium, and iron, have been shown to catalyze the activation and subsequent functionalization of aromatic C-F bonds. mdpi.comrsc.orgrsc.orgdntb.gov.uablogspot.com These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com For example, nickel catalysts have been used for the defluoro-silylation of fluoroaromatics, and rhodium complexes can mediate C-F activation in conjunction with a silane (B1218182) reagent for hydrodefluorination. rsc.orgdntb.gov.ua The reactivity and selectivity of these transformations are highly dependent on the metal catalyst, the ligands, and the reaction conditions. researchgate.netmdpi.com The presence of other functional groups in the molecule, such as the alkene and allylic bromide in this compound, would need to be considered for potential competing reactions. nih.govrsc.orgnih.govacs.org

Transition MetalType of C-F Functionalization
Nickel Defluoro-silylation, cross-coupling with organozinc reagents. mdpi.comdntb.gov.ua
Palladium Suzuki coupling, C-F bond arylation. mdpi.com
Rhodium Hydrodefluorination, C-H/C-F activation for C-C bond formation. rsc.orgblogspot.com
Iron Silylation and borylation. rsc.org

Mechanistic Insights into Intermolecular and Intramolecular Reaction Pathways

The chemical reactivity of this compound is dictated by the interplay of its two key functional groups: the vinyl bromide and the allylic system containing a phenyl ring activated by a fluorine atom. These features open up a variety of intermolecular and intramolecular transformation pathways, primarily driven by transition metal catalysis and the inherent reactivity of the allylic position.

Intermolecular Reactions:

The vinyl bromide moiety in this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Two prominent examples of such transformations are the Heck and Suzuki-Miyaura coupling reactions.

The Heck reaction involves the palladium-catalyzed coupling of the vinyl bromide with an alkene. organic-chemistry.orgrsc.org The generally accepted mechanism commences with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, forming a vinylpalladium(II) intermediate. This is followed by migratory insertion of the alkene into the vinyl-palladium bond. A subsequent β-hydride elimination releases the product, a substituted diene, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.orgrsc.org The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the nature of the catalyst, ligands, and reaction conditions. organic-chemistry.org

The Suzuki-Miyaura reaction offers another powerful method for C-C bond formation, coupling the vinyl bromide with an organoboron compound, such as a boronic acid or ester. rsc.orgwikipedia.org The catalytic cycle also begins with the oxidative addition of Pd(0) to the vinyl bromide. The resulting organopalladium(II) species then undergoes transmetalation with the organoboron reagent in the presence of a base. rsc.org This step involves the transfer of the organic group from boron to palladium. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org This reaction is known for its high functional group tolerance and stereospecificity, typically proceeding with retention of the double bond geometry. rsc.orgnih.gov

The allylic C-H bonds in this compound also present opportunities for functionalization. For instance, allylic bromination can occur under specific conditions, typically using N-bromosuccinimide (NBS) with a radical initiator. masterorganicchemistry.compressbooks.pub This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with Br₂ (generated in low concentrations from NBS) to form the allylic bromide. masterorganicchemistry.compressbooks.pub

Furthermore, the allylic system can undergo nucleophilic substitution reactions. These can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, and reaction conditions. The formation of a resonance-stabilized allylic carbocation can facilitate S(_N)1 pathways. pressbooks.pub

The following table summarizes potential intermolecular reactions for substrates analogous to this compound.

Reaction TypeReactantsCatalyst/ReagentProduct TypeRef
Heck CouplingVinyl bromide, AlkenePd(0) catalyst, BaseSubstituted Diene organic-chemistry.orgrsc.org
Suzuki-Miyaura CouplingVinyl bromide, Boronic acidPd(0) catalyst, BaseAryl/Vinyl-substituted butene rsc.orgwikipedia.orgresearchgate.net
Allylic BrominationAlkeneN-Bromosuccinimide (NBS)Allylic Bromide masterorganicchemistry.compressbooks.pub
Allylic FluorinationAllylic HalideCopper catalyst, Et₃N·3HFAllylic Fluoride nih.gov

Intramolecular Reactions:

The structure of this compound is amenable to intramolecular cyclization reactions, leading to the formation of cyclic compounds. These transformations are often catalyzed by transition metals, most notably palladium. nih.govnih.govrsc.org

Palladium-catalyzed intramolecular cyclizations, often termed intramolecular Heck reactions, can proceed via a similar mechanism to their intermolecular counterparts. nih.gov For a molecule like this compound, an intramolecular Heck reaction could potentially lead to the formation of a five- or six-membered ring containing the fluorophenyl group. The reaction would be initiated by the oxidative addition of palladium(0) to the vinyl bromide bond. The resulting vinylpalladium(II) species would then need to be positioned to allow for an intramolecular migratory insertion of the butene double bond. The regioselectivity of this cyclization (i.e., the size of the ring formed) would depend on the geometric constraints of the transition state. nih.gov

Another potential intramolecular pathway involves a hydride transfer/cyclization cascade. researchgate.net While less directly applicable to the vinyl bromide, structural analogues could be designed to facilitate such transformations. These reactions often involve the generation of a carbocation which is then trapped intramolecularly by a nucleophile. researchgate.net

The following table outlines plausible intramolecular cyclization pathways based on general principles.

Reaction TypeSubstrate TypeCatalyst/ReagentProduct TypeRef
Intramolecular Heck ReactionHaloalkene with tethered alkenePd(0) catalyst, BaseCyclic compound nih.gov
Palladium-Catalyzed Diene CyclizationDienePd catalystCyclopentylmethyl derivative nih.gov
Copper-Mediated Cascade Cyclization4-(2-bromophenyl)-2-butenoatesCuCNSubstituted Naphthalene Amino Esters nih.gov

It is important to note that the specific outcomes of these reactions for this compound would require empirical investigation. The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the molecule and potentially affect the reactivity and regioselectivity of these transformations.

Advanced Analytical and Spectroscopic Characterization of 2 Bromo 4 3 Fluorophenyl 1 Butene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and chemical environment within 2-Bromo-4-(3-fluorophenyl)-1-butene.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The vinyl protons (=CH₂) of the butene group would appear furthest downfield in the alkene region, typically between 5 and 6 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling. askfilo.com The methylene protons adjacent to the aromatic ring and the double bond would likely resonate in the 2.5-3.5 ppm range. askfilo.com The protons on the fluorophenyl ring will appear in the aromatic region (around 7.0-7.5 ppm), with their chemical shifts and coupling constants influenced by the position of the fluorine and the alkyl substituent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The two sp² hybridized carbons of the terminal double bond are expected to have characteristic shifts, with the bromine-substituted carbon appearing further downfield. docbrown.infodocbrown.info The sp³ hybridized methylene carbons will resonate at higher field strengths. The six carbons of the fluorophenyl ring will show distinct signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of both the fluorine and the bromo-butene substituent. chemicalbook.com

¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for confirmation. A single resonance is expected for the fluorine atom on the phenyl ring. The precise chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Expected NMR Data for this compound

NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HVinyl H (C1)~5.5 - 6.0Multiplet
¹HMethylene H (C3)~2.8 - 3.2Multiplet
¹HMethylene H (C4)~2.6 - 3.0Multiplet
¹HAromatic H~6.8 - 7.4Multiplet
¹³CC1 (=CH₂)~115 - 125-
¹³CC2 (-CBr=)~135 - 145-
¹³CC3 (-CH₂-)~35 - 45-
¹³CC4 (-CH₂-)~30 - 40-
¹³CAromatic C~110 - 145-
¹³CAromatic C-F~160 - 165 (with large ¹JCF)-
¹⁹FAromatic F~ -110 to -115Multiplet

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous confirmation of the elemental formula, C₁₀H₁₀BrF. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units. youtube.comdocbrown.info This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). docbrown.info

Fragmentation Analysis: Electron ionization (EI) would likely induce predictable fragmentation pathways. Common fragmentation would involve the loss of a bromine radical (M-Br)⁺, which is often a stable and prominent peak. researchgate.net Other likely fragmentations include cleavage of the bond between the C3 and C4 carbons, leading to the formation of a fluorobenzyl cation or related structures. The fragmentation of the butene chain could also lead to the loss of ethylene. nist.gov

Expected Mass Spectrometry Data

m/z ValueProposed Fragment IonSignificance
228/230[C₁₀H₁₀BrF]⁺Molecular Ion (M⁺, M+2⁺)
149[C₁₀H₁₀F]⁺Loss of Br radical
109[C₇H₆F]⁺Fluorobenzyl cation
96[C₆H₅F]⁺Fluorophenyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected absorptions include C-H stretching vibrations for the sp² carbons of the alkene and aromatic ring (above 3000 cm⁻¹) and the sp³ carbons of the methylene groups (below 3000 cm⁻¹). docbrown.info A sharp absorption band around 1640-1650 cm⁻¹ would correspond to the C=C stretching of the terminal alkene. docbrown.info The C-F bond in the aromatic ring would give rise to a strong absorption in the 1100-1250 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond stretching vibration, which is a strong band in the IR, should also be prominent in the Raman spectrum. spectrabase.com Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. While Raman spectroscopy can be used to characterize boron-based materials, its application to organic molecules is also well-established. cas.cn

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
=C-H (Vinyl/Aromatic)Stretching3010 - 3100IR, Raman
-C-H (Alkyl)Stretching2850 - 2975IR, Raman
C=C (Alkene)Stretching1640 - 1650IR, Raman
C=C (Aromatic)Stretching1450 - 1600IR, Raman
C-F (Aromatic)Stretching1100 - 1250IR
C-BrStretching500 - 650IR

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of the synthesized compound and for analyzing any potential mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for assessing the purity of this compound. sielc.comsielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation. researchgate.net A UV detector, set to a wavelength where the phenyl ring absorbs (e.g., ~254 nm), would be appropriate for detection. The retention time of the main peak would be characteristic of the compound under specific conditions, and the area of the peak would be proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography (GC): Given the likely volatility of the compound, Gas Chromatography is also a viable method for purity assessment. gcms.cz A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable. The sample would be injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) could be used for detection. GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of impurities by their mass spectra.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and conformational information.

The applicability of this method to this compound is contingent on the ability to grow a high-quality single crystal of the compound. Many small organic molecules with similar structures are oils at room temperature and can be difficult to crystallize. If the compound is a solid or can be induced to crystallize, X-ray diffraction analysis would yield a detailed map of electron density, from which the exact atomic positions can be determined. nih.gov As of now, there is no publicly available crystal structure for this compound in the literature. The determination of crystal structures for other brominated organic molecules has been reported, demonstrating the feasibility of the technique for this class of compounds provided suitable crystals can be obtained. nih.govst-andrews.ac.uk

Computational Studies and Theoretical Investigations of 2 Bromo 4 3 Fluorophenyl 1 Butene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Bromo-4-(3-fluorophenyl)-1-butene. By solving approximations of the Schrödinger equation, DFT can determine various electronic properties.

Detailed research findings from DFT calculations on analogous compounds, such as those containing bromo- and fluorophenyl groups, reveal significant insights. nih.gov For instance, calculations performed on similar structures using DFT at the B3LYP/6-311G++(d,p) basis set have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap suggests higher reactivity. nih.gov For a related chalcone, the calculated HOMO-LUMO energy gap was found to be 4.12 eV, indicating its suitability for certain applications. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In a typical MEP map, red areas signify regions of high electron density, often associated with lone pairs of electronegative atoms, while blue areas indicate electron-deficient regions, which are susceptible to nucleophilic attack. nih.gov Such analyses are crucial for predicting the sites of intermolecular interactions. nih.gov

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.The region of highest electron density, likely associated with the butene double bond or the phenyl ring.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.The region most susceptible to nucleophilic attack, potentially influenced by the bromine and fluorine atoms.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.govA key predictor of the compound's overall reactivity in chemical reactions.
Molecular Electrostatic Potential (MEP)Visual representation of charge distribution; identifies reactive sites. nih.govHighlights nucleophilic (electron-rich) and electrophilic (electron-poor) centers. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. This can be achieved through systematic or stochastic searches on the potential energy surface of the molecule.

Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations can explore the conformational landscape of the molecule, revealing how it behaves in different environments (e.g., in a solvent or interacting with a biological target). nih.govmdpi.comnih.gov Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Although specific MD studies on this compound are not prominent, the methodology is widely applied to understand the behavior of small molecules. nih.govmdpi.comnih.gov

Table 2: Parameters from Conformational Analysis and MD Simulations

ParameterMethodologyInformation Gained for this compound
Dihedral AnglesConformational AnalysisDefines the rotational orientation around single bonds, determining the overall shape.
Potential Energy SurfaceConformational AnalysisMaps the energy of the molecule as a function of its geometry, identifying low-energy conformers.
Root-Mean-Square Deviation (RMSD)Molecular DynamicsMeasures the average deviation of atomic positions over time, indicating structural stability. nih.gov
Root-Mean-Square Fluctuation (RMSF)Molecular DynamicsHighlights the flexibility of different parts of the molecule. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides invaluable tools for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

In Silico Screening and Virtual Design Methodologies

In the context of drug discovery and materials science, in silico screening and virtual design are powerful techniques for identifying promising candidate molecules. If this compound were to be considered as a scaffold for designing new compounds, these methods would be employed.

Virtual screening involves computationally docking a library of compounds into the active site of a target protein to predict their binding affinity. nih.gov This allows for the rapid screening of thousands or even millions of molecules to identify potential hits. Methodologies like Quantitative Structure-Activity Relationship (QSAR) studies can also be developed. QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives. These in silico approaches can significantly accelerate the development of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Advanced Research Applications of 2 Bromo 4 3 Fluorophenyl 1 Butene in Organic Synthesis

Strategic Building Block in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, particularly those with biological activity, often relies on the use of versatile and strategically functionalized building blocks. nih.govmdpi.comresearchgate.net 2-Bromo-4-(3-fluorophenyl)-1-butene, with its distinct reactive sites, is a prime candidate for such a role. The vinyl bromide moiety is particularly amenable to a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. libretexts.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, allows for the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides. musechem.comyonedalabs.comlibretexts.org In this context, the vinyl bromide of this compound can readily participate in such reactions, enabling the introduction of a wide array of substituents. rsc.orgnih.gov This versatility is crucial for the construction of complex molecular architectures found in pharmaceuticals and other bioactive compounds. nih.gov The presence of the fluorine atom on the phenyl ring can also influence the biological activity of the final molecule, a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. rsc.org

Reaction Type Reactant Catalyst Potential Product
Suzuki-Miyaura CouplingArylboronic acidPalladium complexSubstituted styrene (B11656) derivative
Heck CouplingAlkenePalladium complexDiene derivative
Sonogashira CouplingTerminal alkynePalladium/Copper complexEnyne derivative

While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the reactivity profile of its functional groups strongly suggests its potential as a key intermediate in the synthesis of novel and intricate organic structures.

Precursor in the Development of Novel Organic Materials

The development of new organic materials with tailored properties is a major focus of contemporary chemical research. Fluorinated compounds, in particular, are sought after for their unique electronic and physical characteristics. researchgate.netrsc.orgresearchgate.netresearchgate.net The structure of this compound makes it an interesting candidate as a monomer or precursor for the synthesis of novel polymers and liquid crystals.

The butene moiety can potentially be polymerized, leading to the formation of fluorinated polymers. mdpi.comresearchgate.net The incorporation of fluorine into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. rsc.org The presence of the phenyl group could also contribute to the polymer's thermal and mechanical properties.

Furthermore, the elongated, semi-rigid structure of molecules derived from this compound suggests its potential application in the synthesis of liquid crystals. lightpublishing.cnbeilstein-journals.orgnih.govmdpi.comresearchgate.netwhiterose.ac.uk Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis of modern display technologies. The introduction of fluorine and a butene tail can influence the mesomorphic properties, such as the clearing point and viscosity, which are critical for their application. lightpublishing.cn

Material Type Relevant Structural Feature Potential Property Enhancement
Fluorinated PolymersVinyl group, Fluorine atomThermal stability, chemical resistance, low surface energy
Liquid CrystalsPhenyl ring, Butene chain, Fluorine atomModified mesomorphic behavior, tailored clearing points

Utility in the Development and Refinement of New Synthetic Methodologies

New synthetic methodologies are constantly being developed to improve the efficiency, selectivity, and scope of chemical reactions. nih.gov The unique combination of functional groups in this compound makes it a valuable substrate for testing and refining such methods.

The vinyl bromide functionality is particularly useful in the context of palladium-catalyzed cross-coupling reactions. nih.govacs.orgresearchgate.netresearchgate.net Researchers developing new catalysts or ligands for reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings can use this compound as a benchmark substrate. researchgate.netmdpi-res.combeilstein-journals.org The presence of the fluorine atom provides an electronic perturbation that can be used to assess the robustness and versatility of a new catalytic system. For instance, the electron-withdrawing nature of fluorine can influence the rate and efficiency of the oxidative addition step in the catalytic cycle of these reactions. yonedalabs.comlibretexts.org

Moreover, the alkene portion of the molecule can be used to explore other types of transformations, such as metathesis or addition reactions. The development of new catalysts for these reactions requires a diverse set of substrates to establish their scope and limitations, and this compound offers a unique combination of functionalities for this purpose.

Applications as a Mechanistic Probe in Fundamental Reaction Studies

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and broader application. Substrates with specific structural features can be used as "probes" to elucidate reaction pathways and the nature of intermediates.

In the study of palladium-catalyzed cross-coupling reactions, this compound can serve as a valuable mechanistic probe. The fluorine atom on the phenyl ring acts as a sensitive ¹⁹F NMR probe, allowing for non-invasive monitoring of the reaction progress and the detection of intermediates. Furthermore, the electronic effect of the fluorine substituent can provide insights into the rate-determining step of the reaction. By comparing the reactivity of this compound with its non-fluorinated or differently substituted analogs, chemists can gain a deeper understanding of the electronic demands of the catalytic cycle. yonedalabs.comlibretexts.org

The stereochemistry of the double bond in the products of reactions involving the vinyl bromide can also provide crucial information about the mechanism, particularly regarding the stereospecificity of the transmetalation and reductive elimination steps. rsc.org

Mechanistic Question Probing Feature Information Gained
Electronic effects in catalysisFluorine substituentInfluence on reaction rates and catalyst performance
Reaction intermediates¹⁹F NMR active nucleusDetection and characterization of intermediates
Stereospecificity of reactionVinyl group stereochemistryUnderstanding of the geometry of key reaction steps

Future Research Trajectories and Broader Academic Impact

Identification of Unexplored Reaction Manifolds and Synthetic Potential

The presence of both an allylic bromide and a carbon-fluorine bond in 2-Bromo-4-(3-fluorophenyl)-1-butene opens up avenues for investigating novel reaction pathways. The allylic bromide is a versatile functional group that can participate in a wide range of transformations, including nucleophilic substitution, cross-coupling reactions, and radical processes.

One area of significant interest is the exploration of catalytic cascade reactions. These reactions, which form multiple chemical bonds in a single operation, offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. For instance, a palladium-catalyzed radical three-component coupling could potentially be developed, involving the reaction of this compound with a 1,3-diene and a nucleophile to achieve selective 1,4-difunctionalization. sci-hub.box This would allow for the efficient construction of C(sp³)–C(sp³) and C–X (where X is N, O, or S) bonds. sci-hub.box

Furthermore, the allylic bromide moiety is susceptible to allylic rearrangement, where the double bond shifts its position. masterorganicchemistry.com This property could be exploited to generate isomeric products that may be difficult to access through other synthetic routes. The interplay between the initial allylic bromination and subsequent rearrangements can lead to a diverse array of products, the formation of which can be influenced by reaction conditions. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com

The reactivity of the C-Br bond, being intermediate between that of C-Cl and C-I bonds, makes organobromine compounds like this compound a compromise between reactivity and cost in many applications. wikipedia.org This allows for a broad range of reactions, including dehydrobromination, Grignard reactions, reductive coupling, and nucleophilic substitution. wikipedia.org The electrophilic nature of the carbon atom in the C-Br bond makes it a good alkylating agent. wikipedia.org

Challenges and Opportunities in Scalable and Sustainable Synthesis of the Compound

While the laboratory-scale synthesis of this compound may be achievable through established methods such as allylic bromination of the corresponding butene, scaling up this process presents both challenges and opportunities. A key challenge lies in controlling the regioselectivity and stereoselectivity of the bromination reaction to minimize the formation of unwanted isomers. chemistrysteps.com

Sustainable synthesis is a growing area of focus in chemistry, and the production of this compound offers opportunities to implement greener methodologies. This could involve the use of less hazardous reagents and solvents, as well as the development of catalytic processes that minimize waste generation. For instance, the use of N-bromosuccinimide (NBS) for allylic bromination is often preferred over molecular bromine as it helps to maintain a low concentration of Br2, thereby suppressing competing electrophilic addition reactions. masterorganicchemistry.comchemistrysteps.com

Future research could focus on developing catalytic and more atom-economical methods for the synthesis of this compound. This might involve direct C-H functionalization approaches to introduce the bromine atom at the allylic position, thus avoiding the need for pre-functionalized substrates.

Integration into Retrosynthetic Strategies for Diverse Target Molecules

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. wikipedia.orgsolubilityofthings.comchemistry.coach this compound can serve as a valuable building block in retrosynthetic strategies for a variety of target molecules, particularly those containing a fluorinated phenyl group and a butenyl side chain.

The compound can be viewed as a synthon for either a nucleophilic or an electrophilic four-carbon unit, depending on the desired transformation. For example, in the presence of a strong base, it can undergo dehydrobromination to form a conjugated diene, which can then participate in cycloaddition reactions. Conversely, the allylic bromide can act as an electrophile in reactions with nucleophiles to introduce the 3-fluorophenylbutyl group into a target molecule.

The presence of the fluorine atom can significantly influence the biological properties and metabolic stability of a molecule. cancer.govchinesechemsoc.orgmdpi.com Therefore, incorporating this compound into the synthesis of potential drug candidates or agrochemicals is a promising area of research. Retrosynthetic analysis allows chemists to strategically plan how to incorporate this building block to achieve the desired final product with high efficiency and yield. solubilityofthings.com

Contribution to Fundamental Principles of Organobromine and Organofluorine Chemistry

The study of this compound can provide valuable insights into the fundamental principles of both organobromine and organofluorine chemistry. The interplay between the bromine and fluorine atoms within the same molecule can lead to interesting and potentially unexpected reactivity.

Organobromine Chemistry: Organobromine compounds are the most common organohalides found in nature, with a wide range of biological activities. researchgate.netrsc.org The study of this compound can contribute to our understanding of the mechanisms of reactions involving allylic bromides, including their propensity for rearrangement. masterorganicchemistry.comvaia.comyoutube.com The carbon-bromine bond is weaker than the carbon-fluorine and carbon-chlorine bonds, making it more reactive. wikipedia.org This reactivity profile makes organobromides useful intermediates in organic synthesis. wikipedia.org

Organofluorine Chemistry: The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. cancer.govchinesechemsoc.orgnumberanalytics.com Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. chinesechemsoc.orgmdpi.com Research on this compound can help to further elucidate the electronic effects of the fluorine substituent on the reactivity of the allylic bromide and the aromatic ring. This knowledge is crucial for the rational design of new fluorinated molecules with desired properties. cancer.govnumberanalytics.com

The continued investigation of this compound and its derivatives will undoubtedly lead to new discoveries and a deeper understanding of the intricate world of organohalogen chemistry.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Bromo-4-(3-fluorophenyl)-1-butene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves bromination of 4-(3-fluorophenyl)-1-butene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ or DCM. Optimization includes:

  • Temperature control : Maintain 60–80°C to balance reaction rate and selectivity .
  • Solvent choice : Non-polar solvents minimize side reactions like elimination.
  • Catalyst screening : Test radical initiators (e.g., benzoyl peroxide) for efficiency.
    Yield improvements (typically 60–75%) require inert atmospheres and stoichiometric monitoring via TLC/GC-MS. Purity is confirmed via melting point comparison (if crystalline) and NMR .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy : Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR shifts with computational predictions (e.g., DFT) to confirm regiochemistry and absence of isomers .
  • Elemental analysis : Validate C, H, Br, and F percentages within ±0.3% of theoretical values.
  • X-ray crystallography : For crystalline derivatives, use SHELX-97 for structure refinement .
  • HPLC-MS : Detect impurities >0.1% using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Conflicting NMR/IR data often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Strategies include:

  • DFT calculations : Simulate 1H^1H and 13C^{13}C chemical shifts (Gaussian09, B3LYP/6-311++G**) to identify discrepancies between experimental and theoretical values .
  • Variable-temperature NMR : Probe conformational changes (e.g., -40°C to 80°C) to detect slow exchange processes.
  • Solvent titrations : Compare DMSO-d₆ vs. CDCl₃ shifts to assess hydrogen bonding or halogen interactions .

Q. Q4. What strategies are effective in troubleshooting crystallization failures for X-ray diffraction studies of this compound?

Methodological Answer: Crystallization challenges may stem from:

  • Flexible alkene chain : Introduce steric hindrance via derivatization (e.g., bromo-epoxidation) to stabilize conformers .
  • Solvent screening : Test mixed solvents (e.g., hexane/EtOAc) with slow evaporation. For oils, use vapor diffusion (ether/pentane).
  • Cryocooling : Mount crystals at 100 K with Paratone-N oil to minimize disorder. Refine using SHELXL with TWIN/BASF commands for twinned crystals .

Q. Q5. How can researchers analyze the electronic effects of the 3-fluorophenyl group on the reactivity of the allylic bromide moiety?

Methodological Answer:

  • Hammett studies : Correlate substituent effects (σₚ values) with reaction rates in SN2 or elimination pathways.
  • Electrostatic potential maps : Generate via DFT to visualize electron-deficient regions at the allylic carbon .
  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D in deuterated solvents to probe transition-state bonding changes.

Handling Stability and Storage

Q. Q6. What are the best practices for long-term storage of this compound to prevent degradation?

Methodological Answer:

  • Storage conditions : Keep at 0–4°C in amber vials under argon. Avoid prolonged exposure to light or moisture .
  • Stabilizers : Add 1% (w/w) BHT to inhibit radical decomposition.
  • Monitoring : Conduct quarterly HPLC checks to detect hydrolyzed products (e.g., 4-(3-fluorophenyl)-1,2-diol) .

Addressing Contradictory Reactivity Data

Q. Q7. How should researchers reconcile discrepancies in reported catalytic activity for cross-coupling reactions involving this compound?

Methodological Answer: Contradictions often arise from ligand specificity or trace metal impurities. Mitigation steps:

  • Ligand screening : Test Pd(PPh₃)₄ vs. XPhos in Suzuki-Miyaura couplings.
  • ICP-MS analysis : Quantify Pd/Cu/Ni impurities in starting materials.
  • Kinetic profiling : Use in situ IR to track intermediate formation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.